molecular formula C11H18BrNOS B12092196 2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol

2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol

Cat. No.: B12092196
M. Wt: 292.24 g/mol
InChI Key: XWBVWOPJCSUURE-UHFFFAOYSA-N
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Description

2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is an organic compound with the molecular formula C11H18BrNOS. This compound features a bromothiophene moiety attached to an amino alcohol structure, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of 4-bromothiophene-2-carboxaldehyde with an appropriate amine and alcohol under controlled conditions. One common method includes the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The amino alcohol structure allows for hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
  • 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
  • 4-(4-Bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is unique due to its specific combination of a bromothiophene moiety and an amino alcohol structure.

Properties

Molecular Formula

C11H18BrNOS

Molecular Weight

292.24 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methylamino]-4-methylpentan-1-ol

InChI

InChI=1S/C11H18BrNOS/c1-8(2)3-10(6-14)13-5-11-4-9(12)7-15-11/h4,7-8,10,13-14H,3,5-6H2,1-2H3

InChI Key

XWBVWOPJCSUURE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CC(=CS1)Br

Origin of Product

United States

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